![molecular formula C18H12ClN3O5 B2400352 (Z)-3-(2-Chlorophenyl)-2-cyano-N-(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enamide CAS No. 775307-87-4](/img/structure/B2400352.png)
(Z)-3-(2-Chlorophenyl)-2-cyano-N-(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enamide
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Description
(Z)-3-(2-Chlorophenyl)-2-cyano-N-(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enamide is a useful research compound. Its molecular formula is C18H12ClN3O5 and its molecular weight is 385.76. The purity is usually 95%.
BenchChem offers high-quality (Z)-3-(2-Chlorophenyl)-2-cyano-N-(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-3-(2-Chlorophenyl)-2-cyano-N-(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Material Science
Compounds with similar structural motifs are often synthesized for their unique properties, such as ordered polyamides which have applications in material science due to their inherent viscosities and structural verification. For example, Ueda and Sugiyama (1994) demonstrated the synthesis of ordered polyamides through direct polycondensation, which may provide insights into the polymerization potential of similar compounds (Ueda & Sugiyama, 1994).
Antiviral Research
Derivatives of similar compounds have been investigated for antiviral properties, particularly against Zika virus (ZIKV). Riva et al. (2021) identified (2E)-N-benzyl-3-(4-butoxyphenyl)prop-2-enamide as a potent inhibitor of ZIKV replication, showcasing the potential of chemically analogous compounds in antiviral research (Riva et al., 2021).
Fluorescence Applications
Fluorescent derivatization of amino acids with compounds bearing nitrophenol groups has been explored for biological assays, indicating the role such chemical structures could play in developing fluorescent markers or probes in biochemistry and medical diagnostics (Frade et al., 2007).
Electrophilic and Nucleophilic Applications
The use of alpha-nitro ketone intermediates, akin to functional groups in the compound of interest, demonstrates the versatility of these structures in synthesizing diverse heterocyclic compounds with potential applications in pesticide development and neuroscience research, as highlighted by Zhang, Tomizawa, and Casida (2004) (Zhang, Tomizawa, & Casida, 2004).
Chemical Sensing
N-(Cyano(naphthalen-1-yl)methyl)benzamide derivatives have been synthesized for colorimetric sensing of fluoride anions, suggesting the potential for the compound to be utilized in the development of chemical sensors or indicators due to similar functional groups (Younes et al., 2020).
properties
IUPAC Name |
(Z)-3-(2-chlorophenyl)-2-cyano-N-(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClN3O5/c19-13-4-2-1-3-11(13)7-12(10-20)18(23)21-14-8-16-17(27-6-5-26-16)9-15(14)22(24)25/h1-4,7-9H,5-6H2,(H,21,23)/b12-7- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSSHAVHGCRINGV-GHXNOFRVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C(C(=C2)[N+](=O)[O-])NC(=O)C(=CC3=CC=CC=C3Cl)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=C(O1)C=C(C(=C2)[N+](=O)[O-])NC(=O)/C(=C\C3=CC=CC=C3Cl)/C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClN3O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-chlorophenyl)-2-cyano-N-(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide |
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